

Application Note: Determination of Lidocaine in Injectable Formulations by Reverse Phase HPLC

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Compound of Interest

Compound Name: Lidocaine

Cat. No.: B7769761

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Abstract

This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **lidocaine** hydrochloride in injectable pharmaceutical formulations. The described method is simple, accurate, precise, and suitable for routine quality control analysis. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. All validation parameters, including linearity, accuracy, precision, and system suitability, are presented and meet standard acceptance criteria.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its quantification in injectable dosage forms is critical to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity and sensitivity. This application note provides a comprehensive protocol for the assay of **Lidocaine** HCl using a validated RP-HPLC method.

Principle

The method is based on the principle of reverse-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. **Lidocaine**, a moderately nonpolar compound, is retained on the column and

then eluted by the mobile phase. Quantification is achieved by comparing the peak area of **lidocaine** in the sample solution to that of a reference standard.

Experimental

- HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[1\]](#)[\[2\]](#)
- Data Acquisition: Chromatographic software for data collection and processing.
- Reagents:
 - **Lidocaine** Hydrochloride Reference Standard (USP grade)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium Phosphate Monobasic (AR grade)
 - Orthophosphoric Acid (AR grade)
 - Water (HPLC grade)

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions have been shown to provide excellent separation and peak shape for **lidocaine**.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition	Reference
Column	C18 (250 mm x 4.6 mm, 5 µm)	[1][2]
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0)*	Varies, e.g., 35:65 or 20:80[1][3]
Flow Rate	1.0 mL/min	[1][3]
Injection Volume	20 µL	[3]
Column Temperature	Ambient (e.g., 25 °C)	[1]
Detection Wavelength	210 nm or 254 nm	[1][3][4]
Run Time	Approx. 10 minutes	

*Note: The ratio of organic to aqueous phase can be adjusted to achieve the desired retention time. A common buffer is 0.05 M potassium phosphate, with pH adjusted using phosphoric acid.

Protocol: Standard and Sample Preparation & Analysis

Preparation of Solutions

- Mobile Phase (Example: Acetonitrile : 0.05M Phosphate Buffer pH 3.0, 35:65 v/v):
 - Prepare a 0.05 M potassium phosphate monobasic solution in HPLC grade water.
 - Adjust the pH of the buffer to 3.0 using diluted orthophosphoric acid.
 - Filter the buffer solution through a 0.45 µm membrane filter.
 - Mix 350 mL of acetonitrile with 650 mL of the prepared phosphate buffer.
 - Degas the final mobile phase mixture by sonication for 10-15 minutes.[2]
- Standard Stock Solution (e.g., 100 µg/mL):

- Accurately weigh approximately 10 mg of **Lidocaine** HCl Reference Standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. This solution can be further diluted to create working standards.
- Sample Solution (from a 2% **Lidocaine** HCl injectable):
 - Aspirate 1.0 mL of the injectable formulation (equivalent to 20 mg of **Lidocaine** HCl).
 - Transfer it to a 200 mL volumetric flask.
 - Dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
 - Filter the solution through a 0.2 µm syringe filter before injection.^[2]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must pass the system suitability test to ensure its performance.

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution (e.g., 100 µg/mL) five or six consecutive times.
- Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are detailed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria	Example Value	Reference
Tailing Factor (Asymmetry)	≤ 2.0	1.31	[5]
Theoretical Plates (N)	≥ 2000	> 6400	[5]
Relative Standard Deviation (%RSD) of Peak Areas	$\leq 2.0\%$	< 0.6%	[1][6]
Retention Time	Approx. 5-8 min	7.9 min	[3]

Sample Analysis Procedure

- Once the system passes the suitability test, inject a blank (mobile phase) to ensure no carryover.
- Inject the prepared standard solution in duplicate.
- Inject the prepared sample solutions in duplicate.
- Bracket the sample injections with standard injections at regular intervals.
- Calculate the amount of **Lidocaine** HCl in the injectable formulation using the average peak area of the sample and the standard.

Method Validation Summary

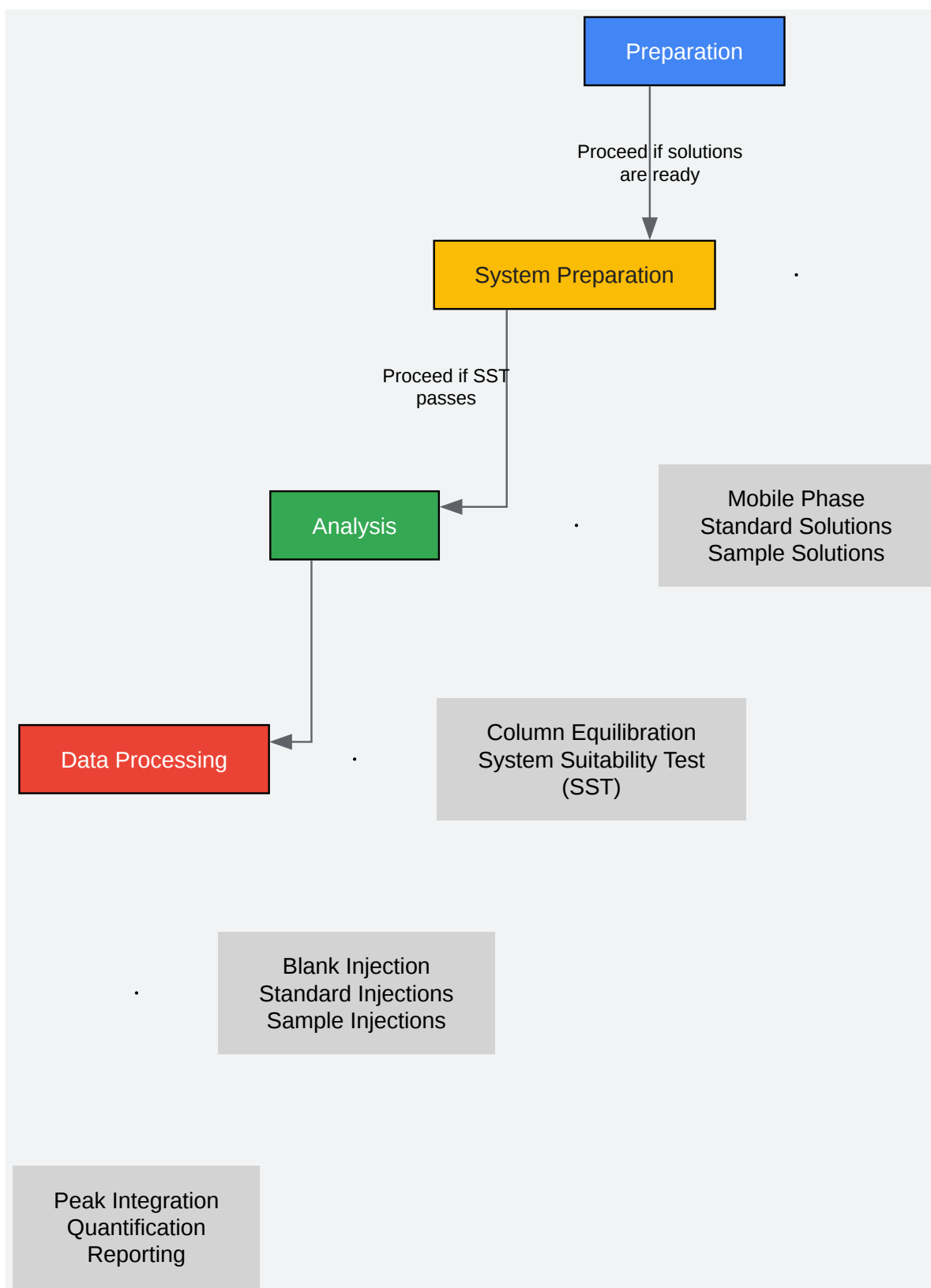
The described analytical method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2] A summary of the validation results is provided in Table 3.

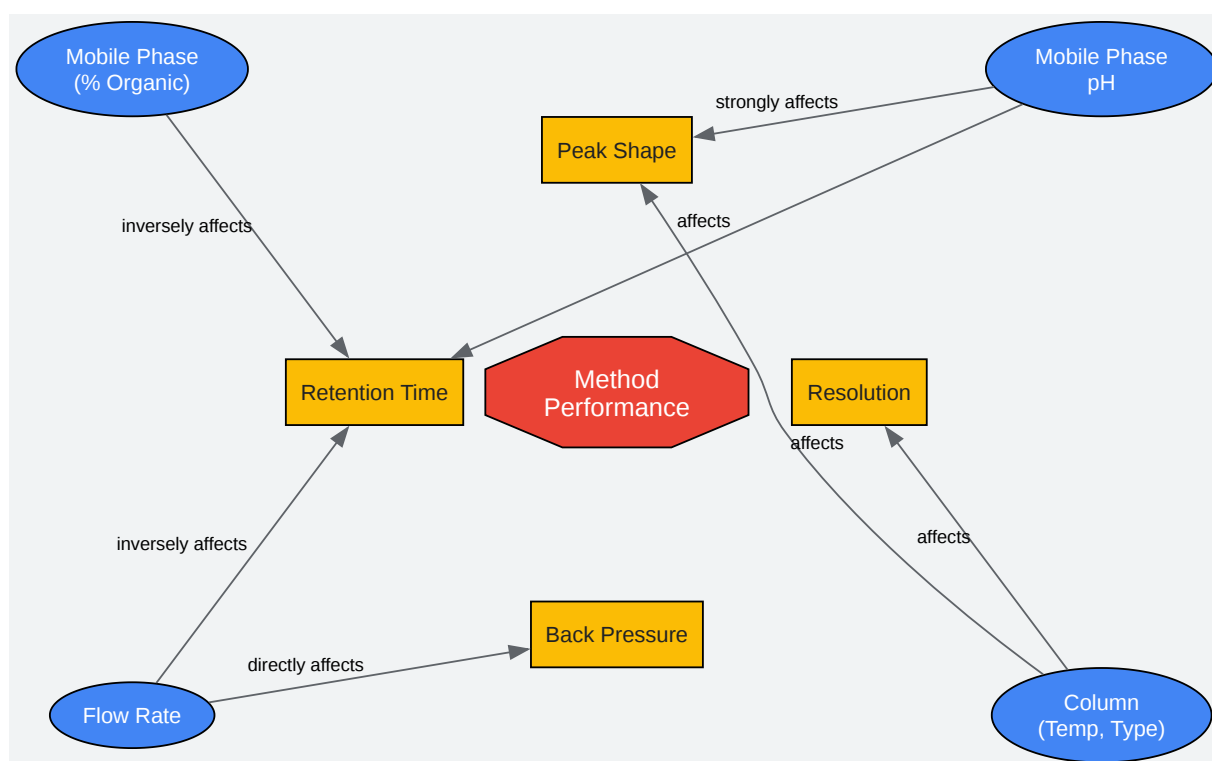
Table 3: Summary of Method Validation Data

Validation Parameter	Result	Reference
Linearity Range	20 - 100 µg/mL	[2]
Correlation Coefficient (r ²)	> 0.999	[2]
Accuracy (% Recovery)	98.0% - 102.0%	[1][2]
Precision (%RSD)		
- Intraday (Repeatability)	< 2.0%	[2]
- Interday (Intermediate Precision)	< 2.0%	[2]
Limit of Detection (LOD)	1.54 µg/mL	[2]
Limit of Quantitation (LOQ)	4.68 µg/mL	[2]
Robustness	The method is robust against small, deliberate changes in mobile phase composition, pH, and flow rate.	[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method parameters.





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